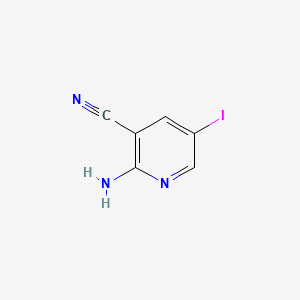

2-Amino-5-iodonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H4IN3 . It has a molecular weight of 245.02 and appears as a yellow solid . It is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 245.02 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolopyridine Derivatives : Research by Lavecchia et al. (2004) involved the use of a derivative of nicotinonitrile in the synthesis of pyrazolopyridine derivatives, demonstrating its utility in complex organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Development of SIRT1 Inhibitors : A study by Challa et al. (2021) explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1, an enzyme implicated in various biological processes. This underscores the relevance of nicotinonitrile derivatives in drug discovery (Challa, Katari, Nallanchakravarthula, Nayakanti, Kapavarapu, & Pal, 2021).

Multi-component Synthesis in Aqueous Medium : Kurumurthy et al. (2015) developed an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives, showcasing the versatility of nicotinonitrile in multi-component reactions (Kurumurthy, Naresh Kumar, Yakaiah, Shanthan Rao, & Narsaiah, 2015).

Electrochemical Analysis : Kalimuthu and John (2009) utilized a derivative of nicotinonitrile in the electrochemical analysis of nitrite, highlighting its potential in analytical chemistry (Kalimuthu & John, 2009).

Infrared Probe of Local Hydration Status of Proteins : Waegele, Tucker, and Gai (2009) discussed how the nitrile stretching vibration, characteristic of cyanotryptophan (a derivative), is sensitive to water, thus serving as a probe in biological studies (Waegele, Tucker, & Gai, 2009).

Aerobic α-Cyanation of Tertiary Amines : Yamaguchi, Wang, and Mizuno (2013) investigated the α-cyanation of tertiary amines using nitrile compounds, which is significant in creating α-amino nitriles, important synthetic intermediates (Yamaguchi, Wang, & Mizuno, 2013).

Inhibitors of Nitric Oxide Synthase : Ulhaq et al. (1998) utilized S-2-amino-5-azolylpentanoic acids, related to aminonitriles, as inhibitors of nitric oxide synthase, demonstrating their potential in biochemical research (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Strecker Reaction and α-Amino Nitriles Synthesis : Kouznetsov and Puerto Galvis (2018) reviewed the synthesis and biological properties of α-amino nitriles, highlighting their impact on biochemical sciences (Kouznetsov & Puerto Galvis, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-5-iodopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLCSLOABAUGHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734945 |

Source

|

| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1347815-41-1 |

Source

|

| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)

![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)